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Compound of Interest

2-(4-methoxyphenyl)-1H-
Compound Name:
benzimidazole

Cat. No.: B1347242

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(4-methoxyphenyl)-1H-benzimidazole, a molecule of interest in medicinal
chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with detailed experimental protocols for the acquisition of
such spectra.

Spectroscopic Data

The structural characterization of 2-(4-methoxyphenyl)-1H-benzimidazole is supported by the

following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data of 2-(4-methoxyphenyl)-1H-benzimidazole.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
12.76 S 1H N-H (benzimidazole)
H-2', H-6'
8.13 d,J=3.0Hz 2H
(methoxyphenyl)
H-4, H-7
7.56 s 2H o
(benzimidazole)
dd, J1=5.4 Hz, J2=3.0 H-5, H-6
7.18 2H o
Hz (benzimidazole)
H-3', H-5'
7.13 d,J=24Hz 2H
(methoxyphenyl)
3.85 s 3H -OCHs

Solvent: DMSO-ds, Spectrometer Frequency: 600 MHz[1]

Table 2: 13C NMR Spectroscopic Data of 2-(4-methoxyphenyl)-1H-benzimidazole.

Chemical Shift (6) ppm

Assignment

161.07 C-4' (methoxyphenyl)
151.82 C-2 (benzimidazole)
128.48 C-2', C-6' (methoxyphenyl)
123.18 C-1' (methoxyphenyl)
122.21 C-5, C-6 (benzimidazole)
114.83 C-3', C-5' (methoxyphenyl)
55.79 -OCHs

Solvent: DMSO-ds, Spectrometer Frequency: 150 MHz[1]

Infrared (IR) Spectroscopy
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Table 3: FT-IR Spectroscopic Data of 2-(4-methoxyphenyl)-1H-benzimidazole.

Wavenumber (cm~?) Assignment

3439 N-H stretching

2965 C-H stretching (CHs)

1613 C=N stretching

1244 C-O stretching (asymmetric)

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 2-(4-methoxyphenyl)-1H-
benzimidazole.

lonization Mode Calculated m/z Found m/z Molecular Formula

ESI 225.1022 225.1021 [C1aH13N20 + H]*

[1]

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of 2-(4-methoxyphenyl)-1H-benzimidazole was dissolved
in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). The solution was then transferred
to a 5 mm NMR tube.

1H and 3C NMR spectra were recorded on a 600 MHz NMR spectrometer. For the tH NMR
spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio,
typically with a relaxation delay of 1-2 seconds. For the 13C NMR spectrum, a proton-decoupled
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pulse sequence was used, and a larger number of scans were accumulated due to the lower
natural abundance of the 13C isotope. The chemical shifts were referenced to the residual
solvent peak of DMSO-de.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet method. A small amount of the solid
sample (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry
potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet.
The spectrum was recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm™1,
A background spectrum of a pure KBr pellet was recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an Electrospray lonization (ESI)
source. A dilute solution of the sample was prepared in a suitable solvent such as methanol or
acetonitrile. This solution was then introduced into the mass spectrometer. The data was
acquired in the positive ion mode, and the mass-to-charge ratio (m/z) of the protonated
molecule [M+H]* was determined with high accuracy.

Workflow Visualization

The general workflow for the spectroscopic analysis of an organic compound like 2-(4-
methoxyphenyl)-1H-benzimidazole is depicted below.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzimidazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347242#spectroscopic-data-of-2-4-methoxyphenyl-
1h-benzimidazole-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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